
Sodium ZINC fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium zinc fluoride is an inorganic compound composed of sodium, zinc, and fluoride ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically encountered in its crystalline form and is characterized by its high melting point and ionic bonding.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium zinc fluoride can be synthesized through several methods. One common approach involves the reaction of zinc metal with fluorine gas, which produces zinc fluoride. This zinc fluoride can then be reacted with sodium fluoride to form this compound. Another method involves the reaction of hydrofluoric acid with zinc, yielding hydrogen gas and zinc fluoride, which can subsequently react with sodium fluoride.
Industrial Production Methods: In industrial settings, this compound is often produced through the fluorolytic sol-gel route. This method involves the use of fluorine-containing precursors and sol-gel processing to create nanoscopic fluoride materials with distinct properties. The sol-gel method is advantageous due to its ability to produce materials with high surface areas and controlled porosity .
Chemical Reactions Analysis
Types of Reactions: Sodium zinc fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where zinc can change its oxidation state.
Substitution Reactions: this compound can undergo substitution reactions with other halides or metal fluorides.
Common Reagents and Conditions:
Oxidation: Reactions with strong oxidizing agents can alter the oxidation state of zinc.
Reduction: Reducing agents can convert zinc ions to their metallic state.
Substitution: Reactions with other halides (e.g., chlorine, bromine) can lead to the formation of different metal halides.
Major Products:
Oxidation: Zinc oxide or other higher oxidation state compounds.
Reduction: Metallic zinc.
Substitution: Formation of different metal halides, such as zinc chloride or zinc bromide.
Scientific Research Applications
Sodium zinc fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its use in drug delivery systems and as a component in dental care products.
Industry: Utilized in the production of advanced materials, including nanomaterials and coatings
Mechanism of Action
The mechanism by which sodium zinc fluoride exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the fluoride ions can inhibit the activity of certain enzymes, leading to antimicrobial effects. In industrial applications, the compound’s high surface area and reactivity make it an effective catalyst for various chemical processes .
Comparison with Similar Compounds
Zinc Fluoride (ZnF2): Shares similar chemical properties but lacks the sodium component.
Sodium Fluoride (NaF): Commonly used in dental care but does not contain zinc.
Zinc Chloride (ZnCl2): Similar in terms of zinc content but differs in its halide component.
Uniqueness: Sodium zinc fluoride is unique due to its combination of sodium, zinc, and fluoride ions, which confer distinct chemical and physical properties. This combination allows for a wide range of applications that are not possible with the individual components alone .
Properties
IUPAC Name |
sodium;difluorozinc;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXOUHQVZZLFE-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].F[Zn]F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3NaZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
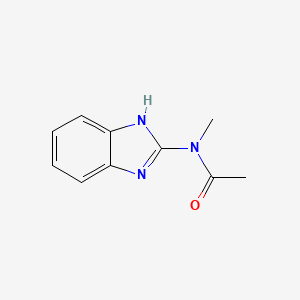
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)

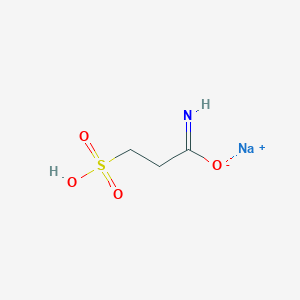

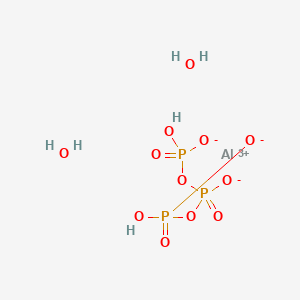
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)
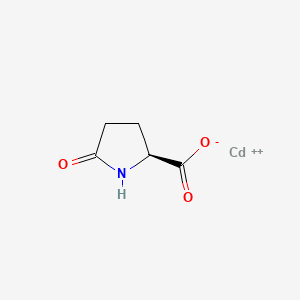
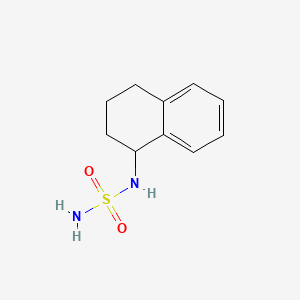

![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)

